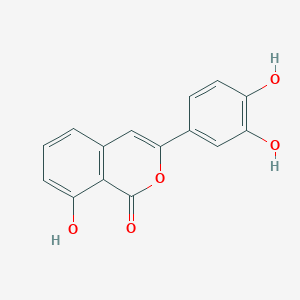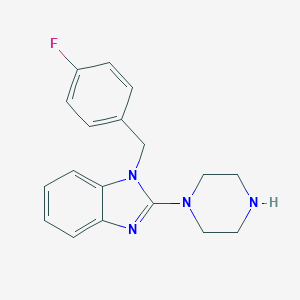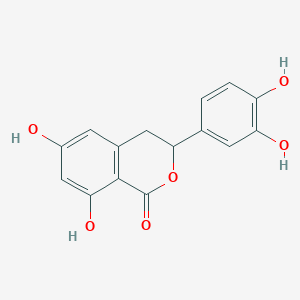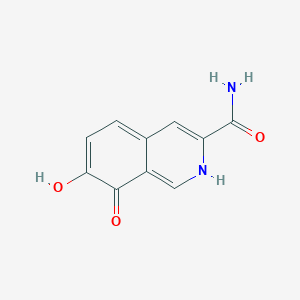
7,8-Dihydroxyisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxyisoquinoline-3-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied in recent years for its potential therapeutic applications. It belongs to the class of NMDA receptor positive allosteric modulators and has been shown to enhance synaptic plasticity and improve learning and memory in animal models.
作用机制
7,8-Dihydroxyisoquinoline-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. 7,8-Dihydroxyisoquinoline-3-carboxamide enhances the activity of the NMDA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for glutamate and prolongs the duration of the receptor activation.
生化和生理效应
7,8-Dihydroxyisoquinoline-3-carboxamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 7,8-Dihydroxyisoquinoline-3-carboxamide has neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurological disorders.
实验室实验的优点和局限性
7,8-Dihydroxyisoquinoline-3-carboxamide has several advantages as a research tool, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress. However, there are some limitations to using 7,8-Dihydroxyisoquinoline-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 7,8-Dihydroxyisoquinoline-3-carboxamide, including its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NMDA receptor positive allosteric modulators may lead to the discovery of new treatments for neurological disorders.
合成方法
7,8-Dihydroxyisoquinoline-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-aminophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to produce 7,8-Dihydroxyisoquinoline-3-carboxamide.
科学研究应用
7,8-Dihydroxyisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 7,8-Dihydroxyisoquinoline-3-carboxamide has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.
属性
CAS 编号 |
146515-43-7 |
|---|---|
产品名称 |
7,8-Dihydroxyisoquinoline-3-carboxamide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
7,8-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChI 键 |
LNFUYCYNJSQSHC-UHFFFAOYSA-N |
手性 SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
SMILES |
C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O |
规范 SMILES |
C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N |
同义词 |
3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



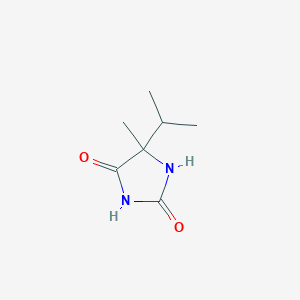
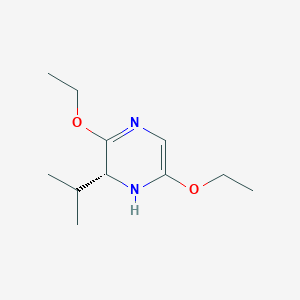
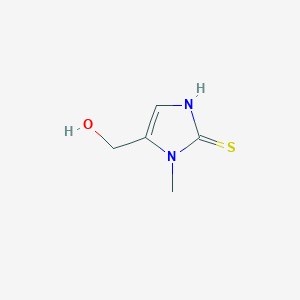
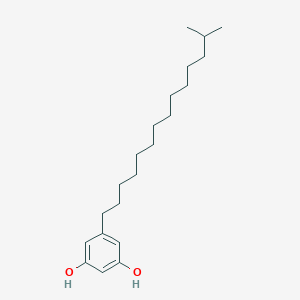
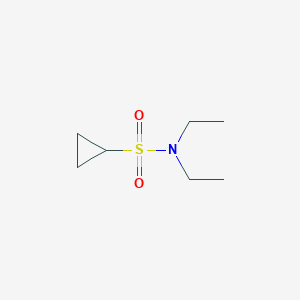
![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
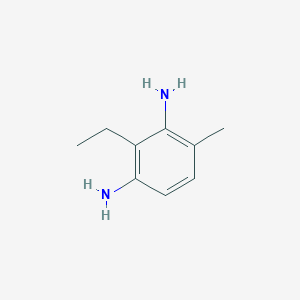
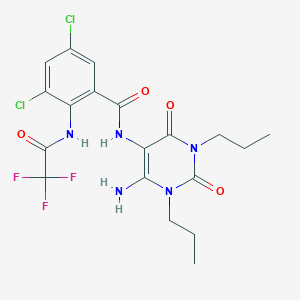
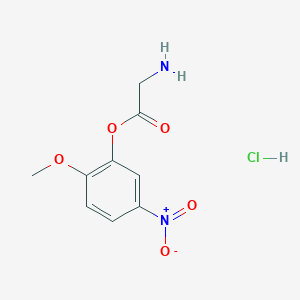
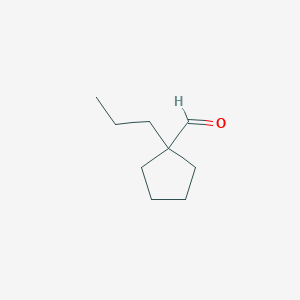
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
